Cas no 860789-70-4 (3-Methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one)

3-Methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one structure
860789-70-4 structure
Product Name:3-Methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
N.o CAS:860789-70-4
MF:C18H16F3N3O
MW:347.334354400635
CID:5696733
PubChem ID:3652187
Update Time:2023-10-14

3-Methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one Propriedades químicas e físicas

Nomes e Identificadores

    • 3-methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • AKOS005084107
    • 860789-70-4
    • 5-methyl-4-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one
    • 5-methyl-4-(4-methylphenyl)-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
    • 1W-0803
    • 3H-1,2,4-Triazol-3-one, 2,4-dihydro-5-methyl-4-(4-methylphenyl)-2-[[3-(trifluoromethyl)phenyl]methyl]-
    • 3-Methyl-4-(4-methylphenyl)-1-{[3-(trifluoromethyl)phenyl]methyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
    • Inchi: 1S/C18H16F3N3O/c1-12-6-8-16(9-7-12)24-13(2)22-23(17(24)25)11-14-4-3-5-15(10-14)18(19,20)21/h3-10H,11H2,1-2H3
    • Chave InChI: MOQSLVSBRAZRMA-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=CC(=C1)CN1C(N(C2C=CC(C)=CC=2)C(C)=N1)=O)(F)F

Propriedades Computadas

  • Massa Exacta: 347.12454663g/mol
  • Massa monoisotópica: 347.12454663g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 526
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.9
  • Superfície polar topológica: 35.9Ų

Propriedades Experimentais

  • Densidade: 1.27±0.1 g/cm3(Predicted)
  • Ponto de ebulição: 416.5±55.0 °C(Predicted)
  • pka: 4.00±0.20(Predicted)
Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hangzhou Cedareal Technology Co., Ltd.
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.